3-Methylpyrrolidine-3-carbonitrile
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Overview
Description
3-Methylpyrrolidine-3-carbonitrile: is a chemical compound with the molecular formula C₆H₁₀N₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,4-diaminobutane with cyanogen bromide, which results in the formation of the desired nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-Methylpyrrolidine-3-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to produce compounds with various biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methylpyrrolidine-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by mimicking the substrate or binding to the active site.
Receptor Binding: It can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the nitrile group.
3-Methylpyrrolidine: Similar structure but without the nitrile group.
3-Cyanopyrrolidine: Similar structure but without the methyl group.
Uniqueness: 3-Methylpyrrolidine-3-carbonitrile is unique due to the presence of both a methyl and a nitrile group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPYQTSLDMVWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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